molecular formula C11H11ClN4O2 B7951014 Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate

Cat. No.: B7951014
M. Wt: 266.68 g/mol
InChI Key: PVJGARCOQNHGHP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with amino, chloro, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate typically involves the reaction of 3-pyridylhydrazine with ethyl 4-chloroacetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and automated control systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and hydrazones, which can be further functionalized for various applications .

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a biological response. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the growth of cancer cells or pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-4-chloro-1-(3-pyridyl)pyrazole-3-carboxylate is unique due to the presence of the pyridyl group, which enhances its binding affinity to certain biological targets.

Properties

IUPAC Name

ethyl 5-amino-4-chloro-1-pyridin-3-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-4-3-5-14-6-7/h3-6H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGARCOQNHGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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